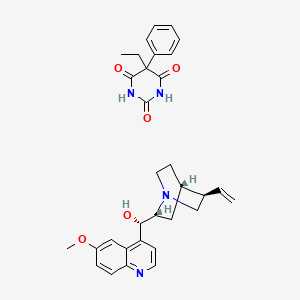

Quinidine phenobarbital

説明

Fundamental Principles of Drug Disposition and Elimination

The journey of a drug through the body begins with its administration and subsequent absorption into the bloodstream. From there, it is distributed to various tissues and organs, where it can exert its therapeutic effect. nih.govontosight.ai Ultimately, the drug and its metabolites are eliminated from the body, primarily through hepatic (liver) metabolism and renal (kidney) excretion. nih.gov

Quinidine's Journey: Quinidine (B1679956) is well-absorbed after oral administration and is extensively distributed throughout the body. ontosight.ainih.gov Its elimination is a two-pronged process: about 15-40% is excreted unchanged by the kidneys, while the majority (60-85%) undergoes biotransformation in the liver. nih.gov This hepatic metabolism is largely carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. ontosight.aidrugbank.comwikidoc.org The elimination half-life of quinidine in healthy adults typically ranges from 6 to 8 hours. drugbank.com

Phenobarbital's Path: Phenobarbital (B1680315) is also metabolized by the liver, primarily by CYP2C9, CYP2C19, and to a lesser extent, CYP2E1. diva-portal.org A key characteristic of phenobarbital is its long half-life, which can be 3 to 5 days. nih.gov

Conceptual Framework of Enzyme Induction and Inhibition in Drug Metabolism

The CYP450 enzyme system is a family of enzymes crucial for the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). aafp.org The activity of these enzymes can be modulated by other substances, leading to two primary phenomena: enzyme inhibition and enzyme induction.

Enzyme Inhibition: An inhibitor decreases the metabolic activity of a CYP enzyme, often by competing for the same active site. This can lead to increased plasma concentrations of the substrate drug, potentially causing toxicity. aafp.org

Enzyme Induction: An inducer increases the synthesis of CYP enzymes, leading to enhanced metabolic activity. aafp.org This accelerated metabolism results in lower plasma concentrations of the substrate drug, which can diminish its therapeutic efficacy. diva-portal.org Phenobarbital is a classic and potent enzyme inducer. nih.govauckland.ac.nz

The interaction between quinidine and phenobarbital is a prime example of enzyme induction. Phenobarbital significantly enhances the metabolism of quinidine, primarily by inducing the CYP3A4 enzyme. drugs.combasicmedicalkey.commedsafe.govt.nz This leads to a marked decrease in quinidine's plasma concentration and a shorter half-life. nih.govnih.gov

The induction of CYP enzymes is not a direct action of the inducing drug on the enzyme itself. Instead, it is a complex process mediated by intracellular proteins known as nuclear receptors. Two key nuclear receptors involved in the regulation of drug-metabolizing enzymes are the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR) . nih.govmedecinesciences.org

Phenobarbital is a well-established activator of CAR. researchgate.netnih.gov Upon activation, CAR translocates to the cell nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as phenobarbital-responsive elements (PBREs), in the promoter regions of target genes, including those encoding for CYP enzymes like CYP2B6 and CYP3A4. nih.gov This binding initiates the transcription of these genes, leading to increased enzyme production. nih.gov

Interestingly, while phenobarbital is a classic CAR activator, recent research has shown that it can also activate PXR in humans. nih.gov PXR, like CAR, forms a heterodimer with RXR and binds to its own response elements to regulate the expression of drug-metabolizing enzymes and transporters, including CYP3A4 and the multidrug resistance protein 1 (MDR1). nih.gov The activation of both CAR and PXR by phenobarbital contributes to the profound induction of CYP3A4, which is the primary enzyme responsible for quinidine metabolism. nih.govnih.govacs.orgjst.go.jp

Detailed Research Findings

Numerous studies have investigated the pharmacokinetic consequences of the quinidine-phenobarbital interaction. The data consistently demonstrates a significant impact of phenobarbital on quinidine's disposition.

One study in healthy volunteers showed that co-administration of phenobarbital reduced the half-life of quinidine by approximately 50% and led to a substantial increase in its plasma clearance. nih.gov Another investigation reported that in a patient receiving both drugs, quinidine's half-life was drastically shortened to about 2 hours, far below the typical range. nih.gov This necessitates more frequent dosing to maintain therapeutic levels. nih.gov

The table below summarizes the typical pharmacokinetic parameters of quinidine and how they are altered by the co-administration of phenobarbital.

| Pharmacokinetic Parameter | Quinidine Alone | Quinidine with Phenobarbital | Reference(s) |

| Elimination Half-life (t½) | 6 - 12 hours | 1.6 - 6 hours | nih.govnih.govsupp.ai |

| Plasma Clearance (Cl) | 2.5 - 5.0 mL/min/kg | 44.0 - 94.0 L/hour (total) | nih.govnih.gov |

| Bioavailability | ~70% or greater | Significantly reduced | nih.gov |

Note: The clearance values are presented in different units across studies, reflecting variations in study design and reporting.

The profound induction of quinidine metabolism by phenobarbital underscores the critical need for clinicians to be aware of this interaction. Failure to adjust quinidine dosage in patients receiving phenobarbital can lead to sub-therapeutic plasma concentrations and a loss of antiarrhythmic control. nih.gov This interaction serves as a powerful illustration of how a deep understanding of pharmacokinetic principles is essential for safe and effective pharmacotherapy.

特性

CAS番号 |

95723-24-3 |

|---|---|

分子式 |

C32H36N4O5 |

分子量 |

556.7 g/mol |

IUPAC名 |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t13-,14-,19+,20-;/m0./s1 |

InChIキー |

YHRUERMOPBDCFD-VJAUXQICSA-N |

異性体SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

正規SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

製品の起源 |

United States |

Dispositional Characterization of Quinidine

Hepatic Biotransformation Pathways of Quinidine (B1679956)

The liver is the principal site for the metabolism of quinidine drugbank.comwikipedia.org. The biotransformation process involves two main types of reactions: Phase I reactions, primarily oxidations catalyzed by the cytochrome P450 system, and Phase II reactions, which involve the conjugation of the drug or its metabolites with endogenous substances to increase their water solubility and facilitate excretion youtube.comyoutube.com. This extensive hepatic metabolism, including a significant first-pass effect, contributes to the absolute bioavailability of quinidine being approximately 70-80% drugbank.comfda.gov.

The metabolism of quinidine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes drugbank.comaafp.org. In vitro and in vivo studies have consistently identified CYP3A4 as the primary isoenzyme responsible for quinidine's biotransformation drugs.comnih.govpgkb.org. The formation of its major metabolite, 3-hydroxyquinidine (B22111), is catalyzed almost exclusively by CYP3A4, to the extent that this reaction has been proposed as an in vivo biomarker for CYP3A4 activity nih.govnih.govresearchgate.net. While quinidine is a potent competitive inhibitor of another major enzyme, CYP2D6, the contribution of CYP2D6 to the actual metabolism of quinidine is considered negligible nih.govdovepress.com. The extensive involvement of CYP3A4 means that drugs that induce or inhibit this enzyme can significantly alter quinidine's pharmacokinetics pgkb.orgmetajournal.com.

Following Phase I oxidative metabolism, quinidine and its metabolites can undergo Phase II conjugation reactions youtube.com. Glucuronidation is a key Phase II pathway that attaches a glucuronide group to a substrate, making the resulting product more hydrophilic and readily excretable in urine or bile youtube.comnih.gov. While the cytochrome P450 system is the primary pathway for quinidine's metabolism, glucuronidation also plays a role in its clearance nih.govwikipedia.org. The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs) youtube.comnih.gov. Quinidine has been used as a "probe" to study the activity of these human UGTs, indicating its role as a substrate for this conjugation pathway nih.gov.

Identification and Pharmacokinetic Properties of Quinidine Metabolites (e.g., 3-hydroxyquinidine, quinidine N-oxide, quinidine 10,11-dihydrodiol)

Several metabolites of quinidine have been identified, with the most significant being 3-hydroxyquinidine (3HQ) drugs.compgkb.org. Other notable metabolites include quinidine N-oxide and quinidine 10,11-dihydrodiol nih.govdrugbank.com.

The primary metabolite, 3-hydroxyquinidine, is pharmacologically active, possessing at least half the antiarrhythmic activity of the parent compound drugbank.comdrugs.com. In patients on chronic therapy, the serum levels of 3HQ can approach or even exceed those of quinidine itself drugs.compgkb.org. This metabolite has a larger volume of distribution than quinidine and a longer elimination half-life of approximately 12 hours drugbank.comdrugs.compgkb.org. The relatively high plasma concentrations of 3-hydroxyquinidine observed after oral administration may reflect significant first-pass metabolism nih.govdrugbank.com.

Studies have determined specific pharmacokinetic parameters for quinidine's main metabolites in healthy volunteers, as detailed in the table below.

| Metabolite | Formation Rate Constant (kmf, min-1) (Mean ± SD) | Volume of Distribution (Vm, L/kg) (Mean ± SD) | Elimination Rate Constant (kmu, min-1) (Mean ± SD) |

|---|---|---|---|

| 3-hydroxyquinidine | 0.0012 ± 0.0005 | 0.99 ± 0.47 | 0.0030 ± 0.0002 |

| Quinidine N-oxide | 0.00012 ± 0.00003 | 0.068 ± 0.020 | 0.0063 ± 0.0008 |

| Quinidine 10,11-dihydrodiol | 0.0003 ± 0.0001 | 0.43 ± 0.29 | 0.0059 ± 0.0010 |

Systemic Clearance Mechanisms of Quinidine

The systemic clearance of quinidine is a composite of hepatic and renal processes nih.gov. Total body plasma clearance has been measured at a mean of 4.70 ml/min/kg, though substantial interpatient variability exists nih.gov. This clearance is primarily attributed to nonrenal mechanisms, specifically hepatic biotransformation nih.gov. However, renal elimination of the unchanged drug is also a significant contributor nih.gov.

Approximately 15% to 40% of a quinidine dose is excreted unchanged in the urine drugbank.comnih.govnih.govnih.gov. The renal clearance of quinidine involves both glomerular filtration and active tubular secretion drugbank.comdrugs.com. The efflux transporter P-glycoprotein (P-gp), located in the tubule cells of the kidney, is responsible for this active secretion process nih.gov.

A critical factor influencing renal elimination is urinary pH. The renal clearance is moderated by pH-dependent tubular reabsorption drugbank.comdrugs.com. In acidic urine with a pH lower than 7, about 20% of the administered quinidine is excreted unchanged drugbank.com. However, as the urine becomes more alkaline, this proportion can decrease to as little as 5% drugbank.com. Consequently, drugs that alkalinize the urine, such as carbonic anhydrase inhibitors or sodium bicarbonate, can reduce the renal elimination of quinidine drugs.compgkb.org.

Dispositional Characterization of Phenobarbital

Hepatic Biotransformation Pathways of Phenobarbital (B1680315)

The biotransformation of phenobarbital in the liver is a critical determinant of its clearance. ijshr.com This process is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily oxidations, are catalyzed by the cytochrome P450 (CYP) enzyme superfamily. tandfonline.commdpi.com These reactions introduce or expose functional groups on the phenobarbital molecule, preparing it for subsequent conjugation reactions. The primary metabolite formed through this pathway is the pharmacologically inactive p-hydroxyphenobarbital. tandfonline.com

Phenobarbital is also a well-documented inducer of various drug-metabolizing enzymes. droracle.ainih.gov This induction is a key aspect of its dispositional character, as it can alter its own metabolism and that of co-administered drugs. mdpi.comnih.gov The induction is mediated by nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govfrontierspartnerships.org Activation of these receptors leads to the increased transcription of genes encoding for several CYP enzymes, including isoforms within the CYP2B, CYP2C, and CYP3A subfamilies. mdpi.comdroracle.aimdpi.com

Several cytochrome P450 isoenzymes are involved in the metabolism of phenobarbital, with CYP2C9 and CYP2C19 playing significant roles. nih.govresearchgate.net The contribution of these enzymes, particularly CYP2C9, has been demonstrated to be clinically relevant. nih.gov

Genetic polymorphisms in the genes encoding these enzymes can lead to inter-individual variability in phenobarbital clearance. nih.gov For instance, a study in a Japanese population of patients with epilepsy found that the CYP2C91/3 genotype was associated with a 48% decrease in the total clearance of phenobarbital compared to individuals with the CYP2C91/1 genotype. nih.gov This finding highlights the significant role of CYP2C9 in the metabolic disposition of the drug. nih.gov While CYP2C19 is also implicated in phenobarbital metabolism, its contribution appears to be less pronounced than that of CYP2C9, and some studies have not detected a significant effect of CYP2C19 polymorphisms on phenobarbital clearance, particularly in neonatal populations. nih.govnih.govresearchgate.net

Phenobarbital itself is a potent inducer of CYP enzymes, including members of the CYP2C family. mdpi.comdroracle.ai This auto-induction can complicate its pharmacokinetic profile over time. The induction of CYP2C9 and other enzymes can lead to accelerated metabolism of various therapeutic drugs when co-administered with phenobarbital. researchgate.net

| CYP Isoenzyme | Role in Phenobarbital Metabolism | Impact of Genetic Polymorphism |

|---|---|---|

| CYP2C9 | Major contributor to hydroxylation. nih.gov | Variants like CYP2C9*3 can significantly decrease clearance. nih.gov |

| CYP2C19 | Considered to have a partial or minor role in metabolism. nih.gov | Polymorphisms have shown less significant effects on clearance in some populations. nih.govresearchgate.net |

Role of Efflux Transporters in Phenobarbital Disposition (e.g., P-glycoprotein)

Efflux transporters, particularly P-glycoprotein (P-gp, also known as ABCB1), are crucial in modulating the distribution and disposition of phenobarbital. nih.govnih.gov P-gp is an ATP-dependent efflux pump expressed in various tissues, including the blood-brain barrier, liver, kidney, and intestine, where it actively transports a wide range of substrates out of cells. frontiersin.orgyoutube.com

Evidence from both in vitro and in vivo studies demonstrates that phenobarbital is a substrate for P-gp. nih.govnih.gov At the blood-brain barrier, P-gp actively limits the penetration of phenobarbital into the brain. nih.gov Studies using microdialysis in rats have shown that inhibition of P-gp with verapamil (B1683045) leads to a significant increase in the extracellular concentration of phenobarbital in the cerebral cortex. nih.gov This suggests that P-gp-mediated efflux is a key factor in controlling the brain's exposure to the drug. nih.gov

The expression of P-gp can be upregulated in certain conditions, such as refractory epilepsy, which may contribute to decreased efficacy of antiepileptic drugs like phenobarbital by reducing their concentration at the target site. nih.govnih.gov Furthermore, phenobarbital treatment itself has been shown to increase the expression and function of P-gp. nih.gov This induction of P-gp can not only affect its own brain distribution but also that of other P-gp substrates, leading to significant drug-drug interactions. nih.gov The interplay between epileptic seizures and phenobarbital treatment can lead to a combined effect on the overexpression of P-gp in the brain. nih.gov

| Efflux Transporter | Function | Impact on Phenobarbital Disposition |

|---|---|---|

| P-glycoprotein (P-gp) | ATP-dependent efflux pump. youtube.com | Limits brain penetration by actively transporting phenobarbital out of the blood-brain barrier. nih.govnih.gov |

Molecular and Cellular Mechanisms of Quinidine Phenobarbital Pharmacokinetic Interaction

Phenobarbital-Mediated Induction of Hepatic Drug-Metabolizing Enzymes and Transporters

Phenobarbital (B1680315) is a classic inducer of various hepatic drug-metabolizing enzymes and transporters, a phenomenon that underlies many of its clinically significant drug-drug interactions. nih.gov This induction is a complex process involving the activation of nuclear receptors and subsequent up-regulation of gene expression. The enzymes and transporters most notably affected are Cytochrome P450 (CYP) enzymes, Uridine Diphosphate Glucuronosyltransferases (UGTs), and P-glycoprotein (P-gp). nih.gov

Transcriptional and Post-Transcriptional Regulation of Cytochrome P450 3A4 (CYP3A4) by Phenobarbital

Phenobarbital is a well-established inducer of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs, including quinidine (B1679956). nih.govmdpi.comdrugbank.com The induction of CYP3A4 by phenobarbital is primarily mediated through the activation of nuclear receptors, particularly the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR). nih.govfrontierspartnerships.orgmdpi.com

Upon entering the hepatocyte, phenobarbital indirectly activates CAR, leading to its translocation to the nucleus. pnas.org In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements, known as phenobarbital-responsive enhancer modules (PBREMs), located in the promoter region of the CYP3A4 gene. frontierspartnerships.org This binding event initiates the recruitment of coactivators and the general transcriptional machinery, leading to an increase in the transcription of the CYP3A4 gene and consequently, an increased synthesis of the CYP3A4 enzyme. frontierspartnerships.org

While CAR is considered the primary mediator of phenobarbital's inductive effects on some CYP enzymes, studies have also demonstrated a role for PXR in the induction of CYP3A4 by phenobarbital in humans. nih.govmdpi.com Phenobarbital can directly bind to and activate human PXR, which then also forms a heterodimer with RXR and binds to response elements in the CYP3A4 promoter to enhance its transcription. nih.govfrontierspartnerships.org

The increased expression of CYP3A4 protein leads to a higher metabolic capacity of the liver for CYP3A4 substrates.

Induction of Uridine Diphosphate Glucuronosyltransferases (UGTs) by Phenobarbital

The mechanism of UGT induction by phenobarbital is also thought to be mediated by nuclear receptors like CAR. nih.govresearchgate.net Similar to CYP induction, activation of these receptors leads to increased transcription of UGT genes. For example, phenobarbital has been shown to increase the expression of Ugt1a6 and Ugt1a7 in rat brains, an effect correlated with the induction of Nrf2 mRNA, suggesting a role for oxidative stress in this process. researchgate.net However, some studies have reported conflicting results regarding the effect of phenobarbital on UGT activity, with some showing inhibition of certain UGT isoforms. nih.govoup.com

Modulation of P-glycoprotein (P-gp) Expression and Activity by Phenobarbital

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 (formerly MDR1) gene, plays a crucial role in limiting the absorption and distribution of many drugs. nih.gov Phenobarbital has been shown to induce the expression and activity of P-gp in various tissues, including the liver and brain. nih.govmdpi.comnih.gov

The induction of P-gp by phenobarbital is also mediated by the activation of nuclear receptors, particularly PXR and CAR. nih.govmdpi.com In hepatic and intestinal cells, activation of these receptors by phenobarbital leads to increased transcription of the ABCB1 gene, resulting in higher levels of P-gp protein at the cell membrane. nih.gov This increased P-gp expression enhances the efflux of P-gp substrates from cells, contributing to lower intracellular drug concentrations and increased drug clearance. Studies in rats have demonstrated that chronic exposure to phenobarbital leads to significantly higher P-gp protein levels in the cortex and hippocampus. nih.gov

Impact of Phenobarbital-Induced Enzyme Activity on Quinidine Pharmacokinetics

The induction of drug-metabolizing enzymes and transporters by phenobarbital has a profound impact on the pharmacokinetics of co-administered quinidine.

Alterations in Quinidine Hepatic Clearance

Quinidine is primarily metabolized in the liver by CYP3A4. drugbank.com The phenobarbital-mediated induction of CYP3A4 significantly increases the metabolic capacity of the liver for quinidine. This leads to a substantial increase in its hepatic clearance, meaning the drug is removed from the blood by the liver at a much faster rate. nih.gov This increased clearance is the primary reason for the reduced plasma concentrations of quinidine when administered with phenobarbital. nih.gov

The following table summarizes the key enzymes and transporters induced by phenobarbital and their impact on quinidine pharmacokinetics.

| Enzyme/Transporter | Effect of Phenobarbital | Impact on Quinidine |

| CYP3A4 | Induction | Increased metabolism and hepatic clearance |

| UGTs | Induction | Potential for increased glucuronidation and clearance |

| P-gp | Induction | Increased efflux, potentially reducing absorption and tissue distribution |

Changes in Quinidine Elimination Half-Life

The increased clearance of quinidine directly leads to a reduction in its elimination half-life. The elimination half-life is the time it takes for the plasma concentration of a drug to decrease by half. Drug disposition studies have shown that concomitant use of phenobarbital can decrease the half-life of quinidine by as much as 50%. nih.gov For instance, in a pediatric patient, the half-life of quinidine was estimated to be approximately 2 hours when co-administered with phenobarbital, which is significantly shorter than the average half-life in pediatric patients. nih.gov This shortened half-life necessitates more frequent dosing to maintain therapeutic drug levels, although even with increased doses, achieving therapeutic concentrations can be challenging due to the potent enzyme induction. nih.gov

The table below illustrates the typical changes in quinidine pharmacokinetic parameters when co-administered with phenobarbital.

| Pharmacokinetic Parameter | Change with Phenobarbital Co-administration |

| Hepatic Clearance | Significantly Increased |

| Elimination Half-Life | Significantly Decreased (by up to 50%) |

| Plasma Concentration | Significantly Decreased |

Influence on Quinidine Metabolite Formation Kinetics

Phenobarbital is a well-established inducer of various cytochrome P450 (CYP) enzymes, which play a crucial role in the metabolism of numerous drugs. nih.govauckland.ac.nz The pharmacokinetic interaction between phenobarbital and quinidine is significantly influenced by this induction, particularly affecting the enzymes responsible for quinidine's biotransformation. nih.govbasicmedicalkey.com Quinidine is metabolized primarily by the CYP3A4 enzyme system. basicmedicalkey.comhpra.ie Phenobarbital induces the activity of CYP3A4, leading to an accelerated rate of quinidine metabolism. basicmedicalkey.comhpra.ienih.gov

Table 1: Effect of Phenobarbital Pretreatment on the Formation Rate Constants of Quinidine Metabolites

| Metabolite | Effect of Phenobarbital Pretreatment | Source |

|---|---|---|

| 3-hydroxyquinidine (B22111) | Increased formation rate constant | nih.govsupp.ai |

| Quinidine N-oxide | Increased formation rate constant | nih.govsupp.ai |

| Quinidine 10,11-dihydrodiol | Increased biliary clearance | nih.gov |

Modulation of Quinidine Plasma Protein Binding by Phenobarbital

Beyond its effects on metabolic enzymes, phenobarbital also modulates the extent to which quinidine binds to plasma proteins. nih.gov Quinidine is typically highly bound to plasma proteins, primarily albumin. nih.gov However, studies have shown that treatment with phenobarbital increases the plasma protein binding of both quinidine and two of its major metabolites, 3-hydroxyquinidine and quinidine N-oxide. nih.govsupp.ai

This alteration in protein binding has a significant impact on the pharmacokinetic parameter known as the volume of distribution (Vdss). The Vdss reflects the extent to which a drug is distributed in the body's tissues versus the plasma. An increase in plasma protein binding restricts the drug's movement out of the bloodstream and into the tissues, thereby decreasing its apparent volume of distribution. nih.gov Pharmacokinetic analyses have confirmed this effect, showing a substantial decrease in the steady-state volume of distribution of quinidine following phenobarbital treatment. nih.govsupp.ai In one study involving a canine model, the average Vdss of quinidine decreased from 153 L to 54 L after phenobarbital administration, a change that was attributed to the observed increase in plasma protein binding. nih.gov This change, coupled with an induced unbound nonrenal clearance, results in little to no change in the total plasma clearance of quinidine. nih.gov

Table 2: Impact of Phenobarbital on Quinidine Pharmacokinetic Parameters Related to Protein Binding

| Parameter | Control (Pre-Phenobarbital) | Post-Phenobarbital Treatment | Source |

|---|---|---|---|

| Steady-State Volume of Distribution (Vdss) | ~153 L | ~54 L | nih.govsupp.ai |

| Plasma Protein Binding of Quinidine | Baseline | Increased | nih.govsupp.ai |

| Plasma Protein Binding of 3-hydroxyquinidine | Baseline | Increased | nih.gov |

| Plasma Protein Binding of Quinidine N-oxide | Baseline | Increased | nih.gov |

Advanced Methodological Approaches in Quinidine Phenobarbital Interaction Research

In Vitro Systems for Investigating Enzyme Induction and Metabolism

In vitro models are fundamental for dissecting the molecular mechanisms underlying the quinidine-phenobarbital interaction, primarily focusing on phenobarbital's capacity to induce metabolic enzymes responsible for quinidine's clearance.

Human liver microsomes (HLMs) are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net They serve as a standard in vitro tool to determine the metabolic stability of drug candidates and characterize enzyme kinetics. nih.govyoutube.com In the context of the quinidine-phenobarbital interaction, HLM studies are crucial for quantifying the rate of quinidine (B1679956) metabolism.

Research has shown that quinidine is primarily metabolized through oxidation, with a major pathway being 3-hydroxylation to form 3-hydroxyquinidine (B22111). nih.gov Competitive inhibition studies using HLMs have demonstrated that quinidine has an exceptionally high affinity (around 60 nM) for the specific cytochrome P450 isozyme responsible for sparteine/debrisoquine oxidation (CYP2D6). nih.gov However, these studies also indicate that this particular isozyme does not catalyze the primary oxidative reactions of quinidine. nih.gov Instead, other CYP enzymes, which can be induced by phenobarbital (B1680315), are responsible for its metabolism. By incubating quinidine with HLMs prepared from untreated versus phenobarbital-treated donors, researchers can directly measure the increase in the rate of quinidine metabolite formation, thereby determining the induction potential of phenobarbital on specific metabolic pathways.

Table 1: Application of Human Liver Microsomes in Quinidine Metabolism Research

| Parameter Measured | Experimental Setup | Significance |

|---|---|---|

| Metabolic Rate (Vmax) | Quinidine is incubated with HLMs and NADPH. The formation of metabolites like 3-hydroxyquinidine is measured over time. | Determines the baseline rate of quinidine's oxidative metabolism. |

| Enzyme Affinity (Km) | The metabolic rate is measured across a range of quinidine concentrations. | Characterizes the affinity of metabolic enzymes for quinidine. nih.gov |

| Induction Effect | Compares the metabolic rate of quinidine in microsomes from untreated livers versus livers pre-exposed to phenobarbital. | Quantifies the increase in quinidine's metabolic clearance rate due to enzyme induction by phenobarbital. |

While microsomes are excellent for studying metabolic rates, primary human hepatocytes in culture are the gold-standard in vitro model for predicting enzyme induction. nih.gov These intact liver cells retain the complex transcriptional machinery necessary for enzyme induction, providing a more comprehensive profile of a drug's inductive effects.

Phenobarbital is a classic inducer of various drug-metabolizing enzymes, primarily through the activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). mdpi.commdpi.com When human hepatocytes are cultured and treated with phenobarbital, a significant upregulation in the expression of CYP genes is observed. elsevierpure.com Studies have specifically shown that phenobarbital induces the expression of CYP2C and CYP3A family genes in layered co-cultures of human liver cell lines. elsevierpure.com Since quinidine is a substrate for these enzymes, its metabolism is significantly accelerated. Hepatocyte models allow researchers to profile the specific enzymes induced by phenobarbital and correlate this with increased quinidine clearance, providing a clear mechanistic link for the observed DDI.

In Vivo Animal Models for Pharmacokinetic Interaction Studies

In vivo animal models are indispensable for understanding how the enzymatic changes observed in vitro translate to systemic pharmacokinetic alterations. These models allow for the study of the absorption, distribution, metabolism, and excretion (ADME) of quinidine in a whole-organism context following phenobarbital treatment.

The canine model has been particularly informative for studying the quinidine-phenobarbital interaction. Dogs have been used to investigate the disposition of quinidine following induction by phenobarbital. In one key study, mongrel dogs pre-treated with phenobarbital exhibited significant changes in quinidine's pharmacokinetic profile. nih.gov After phenobarbital treatment, the half-life of quinidine decreased dramatically from a control value of approximately 16 hours to just 6 hours. nih.gov

This accelerated elimination is a direct result of induced metabolic clearance. The study found that the formation rate constants for two major metabolites, 3-hydroxyquinidine and quinidine N-oxide, were increased following phenobarbital treatment, confirming the induction of these specific metabolic pathways. nih.gov Interestingly, while the unbound nonrenal clearance of quinidine was induced, the total plasma clearance showed little change. This was explained by a concurrent increase in plasma protein binding of quinidine after phenobarbital treatment, which led to a significant decrease in the steady-state volume of distribution (Vdss). nih.gov

Table 2: Comparative Pharmacokinetics of Quinidine in Canine Model Before and After Phenobarbital (PB) Treatment

| Pharmacokinetic Parameter | Control (No PB) | After PB Treatment | Percent Change |

|---|---|---|---|

| Half-life (t½) | ~16 hours | ~6 hours | -62.5% |

| Steady-State Volume of Distribution (Vdss) | 153 L | 54 L | -64.7% |

| Total Clearance | 6.6 L/hr | 5.6 L/hr | -15.2% |

Data derived from a study on porta-caval transposed mongrel dogs. nih.gov

Beyond metabolic enzymes, drug-drug interactions can also occur at the level of drug transporters. P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a critical role in limiting the distribution of various drugs to sensitive tissues like the brain. nih.gov Quinidine is a known substrate and inhibitor of P-gp. Phenobarbital, as a broad inducer, has the potential to upregulate the expression of P-gp.

Computational and In Silico Modeling for Interaction Prediction and Simulation

Computational, or in silico, methods are increasingly used in the early stages of drug development to predict potential drug-drug interactions, thereby guiding further in vitro and in vivo testing. These models use the physicochemical properties and known biological activities of compounds to simulate their interactions.

Molecular docking simulations can be employed to predict how quinidine and phenobarbital bind to the active sites of metabolic enzymes (like CYP3A4) and nuclear receptors (like PXR). imrpress.com These models can help visualize the molecular interactions and predict the binding affinity, offering a hypothesis for the mechanism of induction and metabolism. For example, in silico studies on quinidine have explored its binding to various protein targets using techniques like density functional theory (DFT) calculations and molecular dynamics simulations to understand structural properties and stability. nih.govresearchgate.net

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the time course of drug concentrations in various tissues. By inputting data from in vitro studies (e.g., metabolic rates from microsomes, induction data from hepatocytes) and the known physiological parameters of the model (human or animal), PBPK simulations can predict the magnitude of the DDI between quinidine and phenobarbital in vivo. These models can simulate how phenobarbital-induced changes in enzyme and transporter expression will alter the pharmacokinetic profile of co-administered quinidine, providing valuable predictions that can inform clinical study design.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Quinidine-Phenobarbital Coadministration

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological, physicochemical, and biochemical determinants scilifelab.se. These models are increasingly accepted by regulatory authorities as a powerful tool for predicting DDIs and optimizing dosing regimens in various clinical scenarios scilifelab.senih.gov.

While specific PBPK models detailing the quinidine-phenobarbital interaction are not extensively published, comprehensive whole-body PBPK models have been developed and validated for the co-administration of phenobarbital and quinine, a diastereoisomer of quinidine nih.govresearchgate.netresearchgate.net. These models serve as a valuable surrogate for understanding the potential interactions involving quinidine.

Model Construction and Validation: The development of these PBPK models involves integrating drug-specific information with a mathematical representation of human physiology.

Model Inputs: Key parameters include the drug's physicochemical properties (e.g., molecular weight, pKa, solubility), in vitro data on metabolism and transport, and human physiological parameters researchgate.net.

Software Platforms: Specialized software such as Simbiology® (a product of MATLAB®) is often used to construct these complex models researchgate.net.

Validation Process: The models are rigorously validated by comparing simulation outputs against observed clinical pharmacokinetic data from published studies. A model is considered credible if the predicted results are in close agreement with observed values, often within a 15% margin of error nih.govresearchgate.net.

Research on the quinine-phenobarbital interaction demonstrated that a well-constructed PBPK model could successfully predict pharmacokinetic parameters. The table below illustrates the validation of such a model by comparing simulated outcomes with clinically observed data.

| Pharmacokinetic Parameter | Observed Value (Clinical Study) | PBPK Model Predicted Value | Prediction Error (%) |

|---|---|---|---|

| Quinine AUC (Area Under the Curve) | 150.4 mg·h/L | 165.2 mg·h/L | +9.8% |

| Quinine Cmax (Maximum Concentration) | 10.2 mg/L | 9.1 mg/L | -10.8% |

| Phenobarbital AUC | 450.7 mg·h/L | 425.5 mg·h/L | -5.6% |

| Phenobarbital Cmax | 20.5 mg/L | 22.1 mg/L | +7.8% |

Data synthesized from principles described in validation processes of PBPK models. nih.govresearchgate.net

Simulating Clinical Scenarios: PBPK models for quinidine and phenobarbital allow for the simulation of complex DDI scenarios. Quinidine is a known substrate of CYP3A4 and P-glycoprotein (P-gp), and an inhibitor of CYP2D6 nih.govnih.govcore.ac.uk. Phenobarbital is a well-known inducer of CYP enzymes. The PBPK framework can integrate these competing mechanisms to predict the net effect on drug concentrations. For instance, simulations can explore the impact of phenobarbital's induction of CYP3A4 on the first-pass metabolism and systemic clearance of orally administered quinidine. Furthermore, these models can incorporate genetic polymorphisms of metabolizing enzymes, such as CYP2C19, to investigate how DDIs might differ across patient subpopulations nih.govresearchgate.net. The ultimate goal of these simulations is to predict the necessity of dose adjustments and to propose optimized dosing regimens without the need for extensive clinical trials researchgate.net.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

To comprehend the quinidine-phenobarbital interaction at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods provide detailed insights into how these drug molecules bind to and interact with metabolic enzymes, primarily CYP3A4 nih.govresearchgate.net.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., quinidine) when bound to a second molecule (the receptor, e.g., the CYP3A4 active site) to form a stable complex nih.govmdpi.com. The process involves:

Obtaining the three-dimensional structures of the enzyme (e.g., from the Protein Data Bank) and the ligand.

Using a docking algorithm, such as AutoDock Vina, to place the ligand into the enzyme's active site in various conformations nih.govmdpi.com.

Scoring the different poses based on binding energy, with lower energy values typically indicating a more favorable and stable interaction nih.gov.

Docking studies of various ligands with CYP3A4 have identified key amino acid residues within the active site that are crucial for binding. These simulations can reveal how quinidine fits into the catalytic site and which residues stabilize its binding, providing a structural basis for its metabolism by the enzyme.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the enzyme-ligand complex over time mdpi.com. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment mdpi.com. This technique can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the enzyme or ligand upon binding.

Characterize the network of noncovalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The stability of the simulated complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation time mdpi.commdpi.com. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable mdpi.com.

Research has shown that the CYP3A4 active site is large and malleable, capable of accommodating a wide range of substrates nih.govbris.ac.uk. MD simulations are crucial for understanding this flexibility. For the quinidine-phenobarbital interaction, these simulations can elucidate how phenobarbital might allosterically modulate the enzyme's conformation to enhance the binding and subsequent metabolism of quinidine. The table below lists key residues in the CYP3A4 active site that have been identified through molecular modeling studies as important for interactions with various substrates and inhibitors.

| Residue | Location/Role in Active Site | Potential Interaction Type |

|---|---|---|

| Phe57 | Part of the binding pocket lining | Hydrophobic |

| Arg105 | Forms part of the active site cavity | Hydrogen Bonding, Electrostatic |

| Arg106 | Key for stabilization of inhibitors | Hydrogen Bonding, Electrostatic |

| Ser119 | Involved in substrate binding | Hydrogen Bonding |

| Phe215 | Contributes to the hydrophobic environment | Hydrophobic |

| Arg212 | Part of the binding pocket | Hydrogen Bonding, Electrostatic |

| Glu374 | Critical for ligand binding | Hydrogen Bonding, Electrostatic |

| Arg372 | Important for stabilizing complexes | Hydrogen Bonding, Electrostatic |

Data compiled from multiple molecular simulation studies of CYP3A4 inhibitors and substrates. nih.govresearchgate.netnih.govbris.ac.uk

By applying these advanced methodological approaches, researchers can build a comprehensive, multi-scale understanding of the quinidine-phenobarbital interaction, from molecular-level binding events to their ultimate pharmacokinetic consequences in patients.

Pharmacogenomic Influences on Quinidine and Phenobarbital Pharmacokinetics and Their Interaction

Genetic Polymorphisms Affecting Phenobarbital (B1680315) Metabolism (e.g., CYP2C19 Variants)

The metabolism of phenobarbital is mediated in part by the cytochrome P450 enzyme system, with CYP2C19 playing a notable role. nih.govyoutube.com Genetic variations, or polymorphisms, within the CYP2C19 gene can lead to the production of enzymes with altered activity, thereby affecting the rate at which phenobarbital is cleared from the body. tandfonline.com This genetic variability is a key contributor to inter-individual differences in drug response.

Individuals can be categorized into different metabolizer phenotypes based on their CYP2C19 genotype. tandfonline.com The most common variants associated with reduced enzyme function are CYP2C192 and CYP2C193. openneurologyjournal.com Individuals with two functional alleles are termed extensive metabolizers (EMs), those with one functional and one non-functional allele are intermediate metabolizers (IMs), and those with two non-functional alleles are poor metabolizers (PMs). nih.govtandfonline.com

Research in an adult Japanese population with epilepsy demonstrated a clear link between CYP2C19 genotype and phenobarbital pharmacokinetics. In this study, the total clearance of phenobarbital was significantly reduced by 18.8% in poor metabolizers compared to extensive metabolizers, leading to higher drug exposure in the PM group. nih.gov

Table 1: Effect of CYP2C19 Genotype on Phenobarbital Clearance in Adult Japanese Patients with Epilepsy

| Genotype Group | Metabolizer Status | Number of Patients | Mean Total Clearance (CL) | % Decrease in CL vs. EMs |

| G1 (1/1) | Extensive Metabolizers (EMs) | 33 | (Reference) | N/A |

| G2 (1/2 or 1/3) | Intermediate Metabolizers (IMs) | 35 | Lower than G1 | Not specified |

| G3 (2/2 or 2/3) | Poor Metabolizers (PMs) | 6 | Significantly lower than G1 & G2 | 18.8% |

Data sourced from a study on Japanese adults with epilepsy. nih.gov

Inter-individual Variability in Phenobarbital-Mediated Enzyme Induction (e.g., CYP3A4)

Phenobarbital is a well-known, potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4). nih.govmdpi.com Enzyme induction is a process where a drug increases the synthesis of an enzyme, leading to a faster rate of metabolism for itself or for other co-administered drugs. This process is mediated by the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov

The extent of enzyme induction by phenobarbital exhibits significant inter-individual variability. nih.govnih.gov Variations in the basal expression and activity of CYP3A enzymes can be as high as 30- to 40-fold among individuals, and the response to an inducer like phenobarbital adds another layer of complexity. nih.gov

This variability has profound implications for drug-drug interactions. When phenobarbital is administered concurrently with a drug that is a substrate for CYP3A4, it can dramatically accelerate the metabolism of that second drug, potentially reducing its efficacy. researchgate.net A classic example of this is the interaction between phenobarbital and quinidine (B1679956). Studies have shown that co-administration of phenobarbital can reduce the half-life of quinidine by approximately 50%, effectively doubling its clearance rate. nih.govnih.gov This occurs because phenobarbital induces the hepatic enzymes responsible for quinidine's metabolism. nih.govsupp.ai

Table 2: Impact of Phenobarbital Co-administration on Quinidine Pharmacokinetics

| Pharmacokinetic Parameter | Quinidine Alone (Control) | Quinidine with Phenobarbital | Approximate Change |

| Half-life | 3.0 to 6.1 hours | 1.6 to 2.6 hours | ~50% decrease |

| Apparent Plasma Clearance | 20.0 to 32.0 L/hour | 44.0 to 94.0 L/hour | ~120-190% increase |

Data compiled from studies in healthy volunteers. nih.gov

This interaction highlights the challenge of maintaining therapeutic concentrations of quinidine in patients who also require treatment with a potent enzyme inducer like phenobarbital. nih.gov

Quinidine's Modulatory Role on Other Cytochrome P450 Isoenzymes (e.g., CYP2D6 Inhibition) and its Implications for Polypharmacy

In contrast to phenobarbital's role as an enzyme inducer, quinidine acts as a potent inhibitor of another critical cytochrome P450 enzyme, CYP2D6. nih.govnih.gov CYP2D6 is responsible for the metabolism of approximately 20% of clinically used medications, making its inhibition a significant concern in polypharmacy. nih.gov

Quinidine is a classic example of a tight-binding, competitive inhibitor of CYP2D6, with studies reporting inhibitory potency (IC₅₀) values as low as 0.02 to 0.06 µM. drugbank.comresearchgate.net This potent inhibition can lead to a phenomenon known as "phenoconversion." This is where an individual who is a genotypic extensive metabolizer (possessing fully functional CYP2D6 genes) is converted into a phenotypic poor metabolizer due to the presence of the inhibiting drug.

A clear demonstration of this effect was observed in a study involving the co-administration of quinidine with metoprolol (B1676517), a drug primarily metabolized by CYP2D6. The administration of quinidine resulted in a 42-fold decrease in the urinary ratio of a major metoprolol metabolite (4-hydroxymetoprolol) to the parent drug. nih.gov This profound reduction in metabolic activity effectively transformed extensive metabolizers of CYP2D6 into poor metabolizers. nih.gov

The implications for polypharmacy are significant. When quinidine is given with any drug that is a CYP2D6 substrate, it can block the metabolic pathway for that other drug. This can lead to substantially elevated plasma concentrations, a longer half-life, and an increased risk of concentration-dependent toxicity for the co-administered medication. nih.govclinpgx.org

Table 3: Examples of Drug Classes Metabolized by CYP2D6 and Potential for Interaction with Quinidine

| Drug Class | Example Drugs | Potential Consequence of Co-administration with Quinidine |

| Beta-blockers | Metoprolol, Carvedilol, Propranolol | Increased plasma concentrations, risk of bradycardia and hypotension |

| Antidepressants | Fluoxetine, Paroxetine, Amitriptyline, Imipramine | Increased plasma concentrations, risk of toxicity |

| Antipsychotics | Haloperidol, Risperidone, Aripiprazole | Increased plasma concentrations, risk of extrapyramidal symptoms |

| Opioid Analgesics | Codeine, Tramadol, Hydrocodone | Inhibition of conversion to active metabolites, leading to reduced analgesic effect |

| Antiarrhythmics | Propafenone, Flecainide | Increased plasma concentrations, risk of proarrhythmic effects |

Future Research Trajectories in Quinidine Phenobarbital Interaction Science

Unraveling Complex Regulatory Networks in Enzyme Induction

Phenobarbital (B1680315) is a well-established, potent inducer of a wide array of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net This induction significantly enhances the metabolic clearance of drugs that are substrates for these enzymes, such as quinidine (B1679956). nih.gov While the primary enzyme responsible for quinidine metabolism is CYP3A4, other isoforms like CYP2C9 may also play a role. The process of enzyme induction is not merely an increase in enzyme quantity; it is a complex biological process initiated by the binding of the inducer to nuclear receptors, which in turn triggers increased gene transcription and protein synthesis. diva-portal.orgmdpi.com

Future research must focus on dissecting the intricate regulatory networks governing this induction. Key areas of investigation will include:

Nuclear Receptor Pathways: Elucidating the specific roles of nuclear receptors, such as the Pregnane (B1235032) X Receptor (PXR), in mediating phenobarbital's inductive effects on the genes encoding CYP3A4 and other relevant enzymes.

Transcriptional and Post-Transcriptional Regulation: Investigating the downstream signaling cascades, including transcription factors and microRNAs, that fine-tune the expression of metabolic enzymes and drug transporters in response to phenobarbital.

Bidirectional Effects: Characterizing the complex, bidirectional nature of the interaction, as some antiepileptic drugs can both induce and inhibit different enzymes, and quinidine itself can inhibit certain CYP isoforms. nih.govempathia.ai

By mapping these complex regulatory pathways, researchers can identify potential targets for mitigating the impact of phenobarbital's induction on quinidine therapy.

Integration of Omics Data for Systems-Level Understanding of Drug Interactions

To achieve a holistic understanding of the quinidine-phenobarbital DDI, future research will increasingly rely on the integration of multi-omics data. frontiersin.org 'Omics' technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-wide view of molecular changes, moving beyond the study of single genes or proteins. biobide.com

This systems-level approach will enable researchers to:

Build Comprehensive Interaction Models: By integrating data from different omics platforms, it will be possible to construct detailed models of the cellular and systemic perturbations caused by the co-administration of quinidine and phenobarbital. frontiersin.org

Identify Novel Interaction Mechanisms: A systems-level view may uncover previously unknown pathways and biological networks affected by this DDI, offering new insights into off-target effects and patient variability. biobide.com

Pharmacogenomic Insights: Genomic data can reveal genetic variants in metabolic enzymes, transporters, or nuclear receptors that influence an individual's response to the drug combination. nih.gov

The table below illustrates how different omics technologies can contribute to a deeper understanding of the quinidine-phenobarbital interaction.

| Omics Technology | Research Focus | Potential Insights |

| Genomics | Identifying genetic variants (SNPs) in CYP enzymes, nuclear receptors (e.g., PXR), and drug transporters. | Explaining inter-individual variability in the magnitude of the DDI. |

| Transcriptomics | Measuring changes in mRNA expression of genes involved in drug metabolism and transport upon drug exposure. | Quantifying the inductive effect of phenobarbital on specific genes and identifying other affected regulatory pathways. |

| Proteomics | Quantifying changes in the abundance and activity of CYP enzymes and other relevant proteins. | Directly measuring the functional consequences of enzyme induction at the protein level. |

| Metabolomics | Profiling changes in endogenous and exogenous metabolites in response to the drug combination. | Identifying novel biomarkers of the interaction and understanding its impact on overall metabolic homeostasis. |

This table is interactive and can be sorted by column.

Development of Predictive Biomarkers for Drug Interaction Susceptibility

A critical goal for future research is to move from reactive management of DDIs to a predictive and personalized approach. The development of robust biomarkers is central to this effort. Biomarkers are measurable indicators that can predict an individual's risk of experiencing a significant drug interaction. biobide.com

Future research in this area will concentrate on:

Genomic Biomarkers: Identifying single nucleotide polymorphisms (SNPs) or other genetic variations that predispose patients to a more pronounced induction effect from phenobarbital. This falls under the growing field of pharmacogenomics. nih.gov

Endogenous Probes: Exploring the use of endogenous substances metabolized by CYP3A4 as probes to assess an individual's baseline and induced enzyme activity before initiating quinidine therapy.

Integrated Biomarker Panels: Combining genomic data with measurements of specific proteins or metabolites to create a multi-faceted biomarker panel that offers superior predictive power compared to any single marker.

The discovery and validation of such biomarkers would allow clinicians to identify at-risk patients beforehand, enabling them to consider alternative therapies to phenobarbital when quinidine treatment is necessary. nih.gov

Exploration of Novel Methodologies for Preclinical Interaction Assessment

Improving the translation of preclinical findings to clinical practice requires the development of more sophisticated and predictive assessment models. Traditional in vitro methods, while useful, may not fully capture the complexity of DDI mechanisms. mdpi.com

The future of preclinical assessment for the quinidine-phenobarbital interaction lies in the exploration of novel methodologies, including:

Advanced In Vitro Systems: Moving beyond simple microsomal assays to more complex systems like 3D spheroids or organ-on-a-chip models that better replicate the architecture and function of the human liver.

Humanized Animal Models: Utilizing animal models that have been genetically engineered to express human drug-metabolizing enzymes and nuclear receptors, providing a more accurate in vivo system for studying human-specific DDIs.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing and refining computational PBPK models that integrate in vitro data with physiological information to simulate the pharmacokinetics of quinidine in the presence and absence of phenobarbital. These models can help predict the magnitude of the DDI under various clinical scenarios.

These advanced methodologies will provide more accurate predictions of clinical DDI risk, reducing the reliance on empirical observations and facilitating a more proactive approach to managing the quinidine-phenobarbital interaction.

Q & A

Q. What are the primary metabolic pathways involved in the pharmacokinetic interaction between quinidine and phenobarbital?

Quinidine is primarily metabolized by the hepatic cytochrome P450 isoenzyme CYP3A4. Phenobarbital induces CYP3A4 expression, accelerating quinidine's hepatic clearance and reducing its plasma concentration. To validate this interaction, researchers should conduct in vitro CYP450 enzyme activity assays using hepatocyte cultures or microsomal preparations exposed to phenobarbital, followed by LC-MS/MS quantification of quinidine metabolites. Clinical studies should measure quinidine plasma levels before and after phenobarbital co-administration in controlled cohorts .

Q. What methodological considerations are critical when reporting experimental data on quinidine-phenobarbital interactions?

Adhere to guidelines for reproducibility:

- Experimental Details : Specify doses, administration routes, and sampling intervals. For example, in pharmacokinetic studies, collect serial blood samples over 24–48 hours post-dose.

- Data Separation : Avoid redundancy between text and tables; use supplementary materials for raw pharmacokinetic parameters (e.g., AUC, half-life).

- Statistical Reporting : Include variability metrics (e.g., SD, 95% CI) and adjust for covariates like age, liver function, or CYP3A4 genotype .

Q. How do clinical studies monitor the impact of phenobarbital on quinidine's therapeutic efficacy?

Standard protocols include:

- Plasma Concentration Monitoring : Measure trough quinidine levels pre- and post-phenobarbital initiation.

- Electrocardiogram (ECG) Surveillance : Track QTc intervals to detect proarrhythmic risks exacerbated by fluctuating quinidine levels.

- Dose Titration : Adjust quinidine doses based on therapeutic drug monitoring (TDM), particularly in epilepsy studies where phenobarbital co-administration is common .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in quinidine's efficacy when co-administered with phenobarbital across patient cohorts?

- Subgroup Analysis : Stratify patients by CYP3A4 genotype (e.g., CYP3A4 1B/ *22 variants) to identify subpopulations with altered metabolic induction.

- Meta-Analysis : Pool data from heterogeneous studies (e.g., ’s 20-patient cohort) using random-effects models to account for variability in phenobarbital dosing and seizure phenotypes.

- Longitudinal Monitoring : Track quinidine levels and seizure frequency over extended periods to distinguish transient vs. sustained interactions .

Q. What experimental designs quantify the enzyme-induction effects of phenobarbital on quinidine metabolism?

- In Vitro/In Vivo Correlation : Use hepatocyte cultures pretreated with phenobarbital to measure CYP3A4 activity (via luminescent reporter assays), then validate in animal models (e.g., rats) with serial plasma sampling.

- Crossover Studies : Administer quinidine alone vs. quinidine + phenobarbital in the same cohort, controlling for diet and concomitant medications.

- Population Pharmacokinetic Modeling : Apply nonlinear mixed-effects models (e.g., STATA’s

menlcommand) to estimate inter-individual variability in clearance rates (see ’s code example) .

Q. How can researchers optimize detection of QTc prolongation in quinidine studies when phenobarbital is a confounder?

- High-Resolution ECG Sampling : Use continuous Holter monitoring to capture transient QTc changes.

- Pharmacodynamic Modeling : Correlate quinidine plasma concentrations with QTc intervals using time-matched data, adjusting for phenobarbital’s indirect effects (e.g., altered electrolyte balance).

- Adverse Event Protocols : Predefine QTc >500 ms as a stopping criterion, as in ’s trial, where 47% of patients exhibited prolonged QTc .

Q. What statistical models are appropriate for analyzing time-dependent enzyme induction effects on quinidine clearance?

- Nonlinear Mixed-Effects Models : Use software like STATA or NONMEM to model quinidine clearance as a function of phenobarbital exposure time, incorporating covariates (e.g., liver enzyme levels).

- Time-Varying Covariate Analysis : Treat phenobarbital dosage as a time-dependent variable in Cox proportional hazards models for efficacy/toxicity endpoints.

- Bayesian Hierarchical Models : Estimate posterior probabilities of interaction magnitude in small cohorts, leveraging prior data from and .

Methodological Tools and Data Sources

- Clinical Data : ’s Table 3 provides a template for reporting patient demographics, genetic variants, and quinidine response metrics.

- Analytical Techniques : LC-MS/MS for quinidine quantification; genotyping arrays for CYP3A4 polymorphisms.

- Software : STATA for multilevel modeling (), R/Python for meta-analysis, and Phoenix WinNonlin for pharmacokinetic simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。